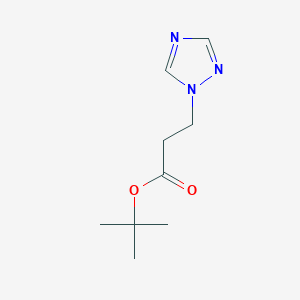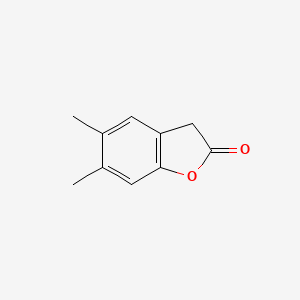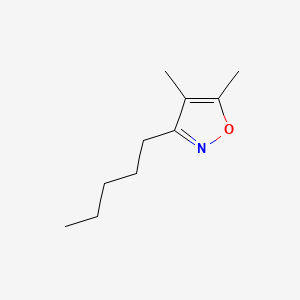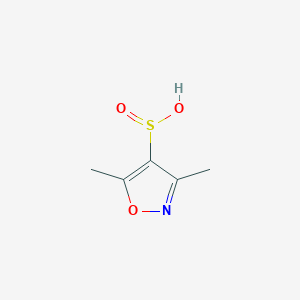
tert-Butyl 3-(1H-1,2,4-triazol-1-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-(1H-1,2,4-triazol-1-yl)propanoate: is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is known for its applications in various chemical reactions, particularly in the field of click chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(1H-1,2,4-triazol-1-yl)propanoate typically involves the reaction of tert-butyl acrylate with 1H-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: tert-Butyl 3-(1H-1,2,4-triazol-1-yl)propanoate can undergo nucleophilic substitution reactions where the triazole ring acts as a nucleophile.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Click Chemistry: It is prominently used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a type of click chemistry.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like alkyl halides or sulfonates in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Click Chemistry: Copper(I) catalysts and azides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in click chemistry, the product is typically a 1,2,3-triazole derivative .
Applications De Recherche Scientifique
Chemistry: tert-Butyl 3-(1H-1,2,4-triazol-1-yl)propanoate is widely used in click chemistry for the synthesis of complex molecules. Its ability to form stable triazole rings makes it valuable in the development of new materials and catalysts .
Biology and Medicine: In biological research, this compound is used for bioconjugation, where it helps in attaching biomolecules to various surfaces or other molecules. This is particularly useful in the development of diagnostic tools and drug delivery systems .
Industry: Industrially, it is used in the production of polymers and other advanced materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mécanisme D'action
The mechanism of action of tert-Butyl 3-(1H-1,2,4-triazol-1-yl)propanoate in click chemistry involves the formation of a copper(I)-catalyzed azide-alkyne cycloaddition. The triazole ring acts as a ligand, coordinating with the copper(I) ion to facilitate the reaction. This results in the formation of a stable 1,2,3-triazole ring, which is a key feature of click chemistry .
Comparaison Avec Des Composés Similaires
- tert-Butyl 2-(1H-1,2,3-triazol-4-yl)acetate
- tert-Butyl 2-(1H-1,2,3-triazol-1-yl)propanoate
- tert-Butyl 3-(1H-1,2,3-triazol-1-yl)propanoate
Comparison: While all these compounds contain triazole rings and tert-butyl groups, tert-Butyl 3-(1H-1,2,4-triazol-1-yl)propanoate is unique due to its specific substitution pattern on the triazole ring. This unique structure imparts distinct reactivity and stability, making it particularly suitable for click chemistry applications .
Propriétés
| 106535-20-0 | |
Formule moléculaire |
C9H15N3O2 |
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
tert-butyl 3-(1,2,4-triazol-1-yl)propanoate |
InChI |
InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)4-5-12-7-10-6-11-12/h6-7H,4-5H2,1-3H3 |
Clé InChI |
HJRJFSLCUNJZCJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CCN1C=NC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(Benzo[d]oxazol-3(2H)-yl)-2-chloroethanone](/img/structure/B12862929.png)
![2-Methyl-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12862938.png)


![2-(Aminomethyl)benzo[d]oxazole-4-methanol](/img/structure/B12862950.png)
![3-Methyl-2-[(Z)-3-methylsulfanyl-phenylimino]-thiazolidin-4-one](/img/structure/B12862957.png)
![2-(2-Cyanobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12862963.png)


